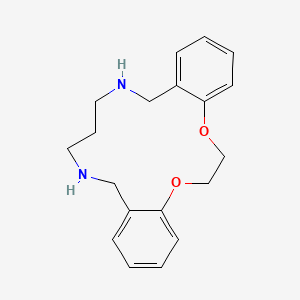
6,7,8,9,10,11,17,18-Octahydro-5H-dibenzo(e,n)(1,4,8,12)dioxadiazacyclopentadecine
Vue d'ensemble
Description
6,7,8,9,10,11,17,18-Octahydro-5H-dibenzo(e,n)(1,4,8,12)dioxadiazacyclopentadecine is a useful research compound. Its molecular formula is C19H24N2O2 and its molecular weight is 312.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Analyse Spectroscopique et Complexation
Le composé a été étudié pour sa capacité à former des complexes avec des dérivés de polynitrophénol en solution chloroformique. Cette application est importante pour comprendre l'interaction entre les ligands macrocycliques et les polluants potentiels ou les agents chimiques .
Construction d'Électrodes Sélectives aux Ions
Une autre application unique est le développement d'électrodes sélectives aux ions (ISEs). Plus précisément, il a été utilisé pour développer une électrode sélective aux ions cuivre(II) à fil revêtu, ce qui indique son utilité dans les capteurs électrochimiques et les systèmes de détection .
Propriétés
IUPAC Name |
2,5-dioxa-13,17-diazatricyclo[17.4.0.06,11]tricosa-1(23),6,8,10,19,21-hexaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-3-8-18-16(6-1)14-20-10-5-11-21-15-17-7-2-4-9-19(17)23-13-12-22-18/h1-4,6-9,20-21H,5,10-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHCYHXIUMOKQRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=CC=CC=C2OCCOC3=CC=CC=C3CNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40215878 | |
| Record name | 6,7,8,9,10,11,17,18-Octahydro-5H-dibenzo(e,n)(1,4,8,12)dioxadiazacyclopentadecine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40215878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65639-43-2 | |
| Record name | 6,7,8,9,10,11,17,18-Octahydro-5H-dibenzo[e,n][1,4,8,12]dioxadiazacyclopentadecine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65639-43-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6,7,8,9,10,11,17,18-Octahydro-5H-dibenzo(e,n)(1,4,8,12)dioxadiazacyclopentadecine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065639432 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6,7,8,9,10,11,17,18-Octahydro-5H-dibenzo(e,n)(1,4,8,12)dioxadiazacyclopentadecine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40215878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6,7,8,9,10,11,17,18-octahydro-5H-dibenzo[e,n][1,4,8,12]dioxadiazacyclopentadecine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.845 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 5,6,14,15-Dibenzo-1,4-dioxa-8,12-diazacyclopentadeca-5,14-diene interact with metal ions?
A: 5,6,14,15-Dibenzo-1,4-dioxa-8,12-diazacyclopentadeca-5,14-diene is a macrocyclic ligand containing both oxygen and nitrogen atoms capable of coordinating with metal ions. Research indicates a strong affinity for silver(I) ions [, ]. This interaction is utilized in developing electrochemical sensors where the compound, embedded in a carbon paste electrode, selectively binds and detects silver(I) ions in solution [, ].
Q2: What is the role of 5,6,14,15-Dibenzo-1,4-dioxa-8,12-diazacyclopentadeca-5,14-diene in sensor development?
A: This compound has shown promise in developing electrochemical sensors, particularly for detecting silver(I) ions [, ]. When incorporated into a carbon paste electrode, it acts as a recognition element, selectively binding to silver(I) ions in solution. This interaction generates a measurable electrochemical signal, allowing for the quantitative determination of silver(I) ion concentration.
Q3: How does the solvent system affect the complexation ability of 5,6,14,15-Dibenzo-1,4-dioxa-8,12-diazacyclopentadeca-5,14-diene?
A: Studies using competitive potentiometry and polarography have shown that the stability constants of metal complexes with 5,6,14,15-Dibenzo-1,4-dioxa-8,12-diazacyclopentadeca-5,14-diene are influenced by the solvent system []. This suggests that the choice of solvent can significantly impact the compound's ability to bind metal ions and its potential applications in areas like metal ion extraction and sensing.
Q4: Are there any spectroscopic studies on the interactions of 5,6,14,15-Dibenzo-1,4-dioxa-8,12-diazacyclopentadeca-5,14-diene?
A: Yes, researchers have investigated the complexation of 5,6,14,15-Dibenzo-1,4-dioxa-8,12-diazacyclopentadeca-5,14-diene with polynitrophenol derivatives using spectroscopic techniques in chloroform solutions []. This research provides valuable insights into the binding modes and strength of interactions between the compound and other molecules, which is crucial for understanding its behavior in different chemical environments.
Q5: Has 5,6,14,15-Dibenzo-1,4-dioxa-8,12-diazacyclopentadeca-5,14-diene been explored for other applications besides silver(I) sensing?
A: Research demonstrates the use of 5,6,14,15-Dibenzo-1,4-dioxa-8,12-diazacyclopentadeca-5,14-diene as a neutral carrier in a coated wire copper(II) ion selective electrode []. This suggests a broader applicability of the compound in sensing various metal ions, potentially opening doors for developing selective electrodes for other target analytes.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(2,6-dimethylmorpholin-4-yl)-3-oxo-propyl]-N-(3-morpholin-4-ylpropyl)pyrazine-2-carboxamide](/img/structure/B1623456.png)



![[(2,3-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 3,5-dinitrobenzoate](/img/structure/B1623463.png)




![2-chloro-N-[2-(4-chlorophenoxy)ethyl]acetamide](/img/structure/B1623469.png)




